![molecular formula C10H6ClNO2 B2872653 6-Chloro-5-quinolinecarboxylic acid CAS No. 803736-96-1](/img/structure/B2872653.png)
6-Chloro-5-quinolinecarboxylic acid
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Overview
Description
6-Chloro-5-quinolinecarboxylic acid (CAS Number: 803736-96-1) is a chemical compound with a molecular weight of 207.62 . It is a solid substance at room temperature . This compound is of interest in many research fields due to its unique physical and chemical properties.
Synthesis Analysis
Quinoline, the core structure of 6-Chloro-5-quinolinecarboxylic acid, has versatile applications in the fields of industrial and synthetic organic chemistry . Various synthesis protocols have been reported for the construction of this scaffold . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The linear formula of 6-Chloro-5-quinolinecarboxylic acid is C10H6ClNO2 . The molecular weight is 207.61.Chemical Reactions Analysis
Quinoline and its analogues have been reported to undergo a wide range of reactions . These include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Physical And Chemical Properties Analysis
6-Chloro-5-quinolinecarboxylic acid is a solid at room temperature . It has a molecular weight of 207.61 and a linear formula of C10H6ClNO2 .Scientific Research Applications
Synthesis of Covalent Organic Frameworks (COFs)
6-Chloro-5-quinolinecarboxylic acid can be used in the synthesis of quinolinecarboxylic acid-linked COFs (QCA–COFs). This process involves a Doebner multicomponent reaction, resulting in a material with multifunction, high specific surface area, robust physicochemical stability, and excellent crystallinity . The QCA–COFs demonstrate excellent adsorption capacity for water–soluble organic pollutants .
Removal of Water-Soluble Pollutants
The QCA–COFs synthesized using 6-Chloro-5-quinolinecarboxylic acid have been found to be highly efficient in the removal of water-soluble pollutants. They can capture pollutants such as rhodamine B, methylene blue, gentamycin, and 2,4–dichlorophenoxyacetic acid from water .
Green and Clean Syntheses
6-Chloro-5-quinolinecarboxylic acid can be used in green and clean syntheses. For instance, a one-pot, solvent-free, microwave-assisted, multi-component reaction has been developed for the synthesis of a quinoline derivative without any solvent .
Pharmaceutical Applications
Quinolines, including 6-Chloro-5-quinolinecarboxylic acid, have become important compounds due to their variety of applications in medicinal chemistry . They are used in the development of small molecules, which could be a rich source of biological potential .
Industrial Chemistry Applications
Quinolines are also used in the field of industrial chemistry . They are used in the synthesis of various organic intermediates via green chemistry and their utilization in the synthesis of biologically active compounds .
Environmental Applications
The QCA–COFs synthesized using 6-Chloro-5-quinolinecarboxylic acid can capture various water-soluble organic pollutants from real water samples at ppb level with higher than 95% removal efficiencies and excellent recycling performance .
Mechanism of Action
Target of Action
The primary target of 6-Chloro-5-quinolinecarboxylic acid is the phytohormonal system in sensitive plants . This compound mimics an auxin overdose, affecting the phytohormonal system and promoting ethylene biosynthesis .
Mode of Action
6-Chloro-5-quinolinecarboxylic acid interacts with its targets by stimulating the induction of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase activity . This interaction promotes ethylene biosynthesis, leading to increased levels of ethylene .
Biochemical Pathways
The affected biochemical pathway involves the conversion of ACC to ethylene, a plant hormone that regulates growth and development . In susceptible dicots, increased levels of ethylene trigger an accumulation of abscisic acid (ABA), which plays a major role in growth inhibition and the induction of epinasty and senescence . In sensitive grasses, this compound leads to an accumulation of tissue cyanide, formed as a co-product during increased ACC and ethylene synthesis .
Result of Action
The molecular and cellular effects of 6-Chloro-5-quinolinecarboxylic acid’s action include the inhibition of root and particularly shoot growth with tissue chlorosis and subsequent necrosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Chloro-5-quinolinecarboxylic acid. It’s worth noting that similar compounds, such as quinclorac, are used in a variety of environments, including rice fields and turfgrass areas .
Safety and Hazards
The safety data sheet for a similar compound, 6-Quinolinecarboxylic acid, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with protective gloves, protective clothing, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area .
Future Directions
Quinoline and its derivatives have been the focus of numerous studies due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, serving as scaffolds for drug discovery . Therefore, future research may continue to explore the synthesis, functionalization, and biological activities of quinoline derivatives, including 6-Chloro-5-quinolinecarboxylic acid.
properties
IUPAC Name |
6-chloroquinoline-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-7-3-4-8-6(2-1-5-12-8)9(7)10(13)14/h1-5H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJPJHOYDHXFAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C(=O)O)Cl)N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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